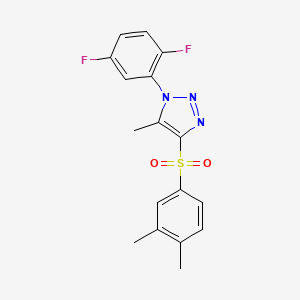

1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 2,5-difluorophenyl group, at the 4-position with a 3,4-dimethylbenzenesulfonyl moiety, and at the 5-position with a methyl group. The sulfonyl linkage between the triazole and the 3,4-dimethylbenzene ring is a critical structural feature, as sulfonyl groups are known to enhance specificity in binding interactions compared to other linkages like amides .

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2S/c1-10-4-6-14(8-11(10)2)25(23,24)17-12(3)22(21-20-17)16-9-13(18)5-7-15(16)19/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKJCPNHIGAXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2,5-difluorophenyl azide, and the alkyne precursor is 3,4-dimethylbenzenesulfonyl acetylene.

Cycloaddition Reaction: The cycloaddition reaction is carried out under mild conditions, typically in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base, such as triethylamine. The reaction is usually performed in an organic solvent, such as dimethylformamide, at room temperature.

Purification: The resulting product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding sulfides.

Substitution: New compounds with different nucleophilic groups replacing the difluorophenyl group.

Scientific Research Applications

1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Chemical Biology: The compound is used as a chemical probe to study biological processes and pathways. Its ability to selectively bind to specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms.

Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl vs. Carbonyl Amide Linkages

highlights a key distinction between sulfonyl-linked triazoles (e.g., the target compound) and carbonyl amide-linked analogues . For example:

- 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole (sulfonyl linkage): Exhibits high potency and specificity due to the sulfonyl group’s strong electron-withdrawing properties and rigid geometry, which favor selective interactions with target proteins.

- 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole (amide linkage): While potent, this scaffold shows reduced specificity, likely due to the amide’s flexibility and weaker electron-withdrawing effects, leading to off-target binding .

Implication : The sulfonyl group in the target compound enhances binding specificity, making it superior for applications requiring high selectivity.

Impact of Substituent Positions on Fluorophenyl Rings

The 2,5-difluorophenyl substituent in the target compound differs from analogues with alternative fluorination patterns:

- 2,4-Difluorophenyl derivatives (e.g., in ): These compounds exhibit similar electronic profiles but may adopt distinct conformations due to altered steric interactions. For instance, the 2,4-difluorophenyl group in 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () introduces steric hindrance that could reduce binding efficiency compared to the 2,5-difluoro configuration .

Comparison with Thiadiazole and Indazole Derivatives

- Thiadiazole-triazole hybrids (): Compounds like 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine share the 2,5-difluorophenyl-triazole core but replace the sulfonyl group with a thiadiazole-amine moiety. This substitution increases molecular weight (430.43 g/mol) and introduces hydrogen-bonding capabilities, which may alter solubility and target affinity .

- Indazole-tetrazole derivatives (): Compounds such as 3-(2,5-Difluorophenyl)-1-((1-methyl-1H-tetrazol-5-yl)methyl)-1H-indazole feature indazole cores instead of triazoles. While these retain the 2,5-difluorophenyl group, the indazole-tetrazole scaffold introduces different π-π stacking and dipole interactions, likely shifting biological activity profiles .

Crystallographic and Conformational Analysis

Structural studies using SHELXL () and WinGX/ORTEP () reveal that the target compound’s 3,4-dimethylbenzenesulfonyl group enhances crystallinity compared to analogues with simpler sulfonyl substituents. For example, isostructural compounds in exhibit two independent molecules in the asymmetric unit, with one fluorophenyl group deviating from planarity—a feature that may reduce packing efficiency compared to the target compound’s optimized geometry .

Biological Activity

1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their ability to inhibit various biological pathways and have been explored for their potential therapeutic applications in treating infections and cancers. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H16F2N4O2S

- Molecular Weight : 366.38 g/mol

- CAS Number : Not specified in the sources.

Structural Features

- Triazole Ring : The presence of a triazole ring is significant for its biological activity, particularly in antimicrobial and antifungal applications.

- Sulfonyl Group : The sulfonyl group enhances the solubility and bioavailability of the compound, potentially improving its pharmacokinetic properties.

- Fluorine Substituents : The difluorophenyl moiety may contribute to increased potency and selectivity against specific biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. A study on various triazole compounds demonstrated that modifications at the phenyl and sulfonyl positions significantly influenced their antibacterial and antifungal activities. The compound has shown promising results against several strains of bacteria and fungi.

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 4 |

Antiviral Activity

Triazoles have also been investigated for their antiviral properties. Notably, compounds similar to 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole have been reported as effective inhibitors of viral replication in various studies.

Case Study: Yellow Fever Virus Inhibition

A recent study highlighted the potential of triazole derivatives as inhibitors of the yellow fever virus (YFV). Compounds within the same class demonstrated selective inhibition against YFV with acceptable cytotoxicity profiles. Although specific data on our compound is limited, its structural similarity suggests potential efficacy against viral pathogens.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Research has shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

The proposed mechanisms by which triazoles exert their anticancer effects include:

- Inhibition of angiogenesis

- Induction of oxidative stress

- Modulation of apoptotic pathways

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. While specific studies on the pharmacokinetics of 1-(2,5-difluorophenyl)-4-(3,4-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-triazole are scarce, related compounds have shown favorable absorption and distribution characteristics.

ADME Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 3 hours |

| Metabolism | Liver (CYP450 pathway) |

Toxicity Profile

The toxicity profile of triazole compounds generally indicates low toxicity at therapeutic doses. However, detailed toxicological studies are necessary to confirm safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.